molecular formula C15H12Cl2N2OS B5870536 2,4-dichloro-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)benzamide

2,4-dichloro-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)benzamide

Cat. No.: B5870536
M. Wt: 339.2 g/mol
InChI Key: IHHNKCMOFNAZPQ-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with dichloro groups at the 2 and 4 positions, and a thienyl group attached to the amide nitrogen

Properties

IUPAC Name

2,4-dichloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2OS/c1-3-10-8(2)21-15(12(10)7-18)19-14(20)11-5-4-9(16)6-13(11)17/h4-6H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHNKCMOFNAZPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C#N)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)benzamide typically involves multi-step organic reactions. One common route includes the following steps:

    Nitration: The starting material, 2,4-dichlorobenzene, undergoes nitration to introduce nitro groups.

    Reduction: The nitro groups are then reduced to amines.

    Acylation: The amines are acylated to form the benzamide core.

    Thienyl Substitution: The thienyl group is introduced through a substitution reaction, often using a thienyl halide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like potassium carbonate (K2CO3) are used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2,4-dichloro-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The cyano and thienyl groups play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichloro-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)benzamide: is similar to other benzamide derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both cyano and thienyl groups enhances its potential for diverse applications, making it a valuable compound in various research fields.

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